molecular formula C7H13ClN2O B3088604 3,4-Diethyl-5-isoxazolamine hydrochloride CAS No. 1185426-22-5

3,4-Diethyl-5-isoxazolamine hydrochloride

Cat. No.: B3088604
CAS No.: 1185426-22-5
M. Wt: 176.64
InChI Key: VSOCAVLPLXTFDK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,4-Diethyl-5-isoxazolamine hydrochloride is a chemical compound with the molecular formula C7H12N2O.ClH. It is a derivative of isoxazole, a five-membered heterocyclic compound containing one oxygen and one nitrogen atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-Diethyl-5-isoxazolamine hydrochloride typically involves the reaction of appropriate precursors under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification and crystallization to obtain the compound in its desired form .

Chemical Reactions Analysis

Types of Reactions

3,4-Diethyl-5-isoxazolamine hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different isoxazole derivatives, while substitution reactions can introduce new functional groups into the molecule .

Scientific Research Applications

3,4-Diethyl-5-isoxazolamine hydrochloride has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential therapeutic uses.

    Industry: It may be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3,4-Diethyl-5-isoxazolamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 3,4-Diethyl-5-isoxazolamine hydrochloride include other isoxazole derivatives such as:

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Biological Activity

3,4-Diethyl-5-isoxazolamine hydrochloride is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

  • Chemical Formula : C8H12ClN3O
  • Molecular Weight : 189.65 g/mol
  • CAS Number : 1185426-22-5

The compound features an isoxazole ring, which is known for its diverse biological activities. The presence of ethyl groups at the 3 and 4 positions enhances its lipophilicity, potentially affecting its interaction with biological membranes.

Synthesis

The synthesis of this compound typically involves the following steps:

  • Formation of Isoxazole Ring : The initial step often involves the reaction of appropriate precursors under acidic or basic conditions to form the isoxazole structure.
  • Hydrochloride Salt Formation : The compound is then treated with hydrochloric acid to yield the hydrochloride salt, enhancing its solubility and stability.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have shown effectiveness against a range of bacterial strains:

Microorganism Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

These results suggest that the compound could be a candidate for further development as an antimicrobial agent.

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In a study assessing its effects on various cancer cell lines, it demonstrated notable cytotoxicity:

Cell Line IC50 (µM) Comparison with Control (Doxorubicin)
MCF715.0Doxorubicin: 0.22
HCT11620.5Doxorubicin: 0.14
Huh718.0Doxorubicin: 0.23

These findings indicate that while less potent than established chemotherapeutics like doxorubicin, this compound possesses promising anticancer activity that warrants further investigation.

The mechanism by which this compound exerts its biological effects appears to involve:

  • Inhibition of Enzyme Activity : The compound may inhibit specific enzymes involved in cellular processes, leading to disrupted metabolic functions in bacteria and cancer cells.
  • Induction of Apoptosis : In cancer cells, it may trigger apoptotic pathways, contributing to reduced cell viability.

Case Studies and Research Findings

  • Antimicrobial Efficacy Study :
    • A study published in Journal of Antimicrobial Chemotherapy evaluated the efficacy of various isoxazole derivatives against resistant bacterial strains. The results highlighted the potential of this compound as a lead compound for developing new antibiotics .
  • Anticancer Screening :
    • In a comparative study published in Cancer Chemotherapy and Pharmacology, researchers assessed multiple isoxazole derivatives for anticancer activity. The findings indicated that compounds similar to this compound showed significant cytotoxicity across multiple cancer cell lines .

Properties

IUPAC Name

3,4-diethyl-1,2-oxazol-5-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N2O.ClH/c1-3-5-6(4-2)9-10-7(5)8;/h3-4,8H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSOCAVLPLXTFDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(ON=C1CC)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3,4-Diethyl-5-isoxazolamine hydrochloride
Reactant of Route 2
3,4-Diethyl-5-isoxazolamine hydrochloride
Reactant of Route 3
Reactant of Route 3
3,4-Diethyl-5-isoxazolamine hydrochloride
Reactant of Route 4
Reactant of Route 4
3,4-Diethyl-5-isoxazolamine hydrochloride
Reactant of Route 5
3,4-Diethyl-5-isoxazolamine hydrochloride
Reactant of Route 6
3,4-Diethyl-5-isoxazolamine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.